4-(Thiophen-2-yl)-2,2'-bipyridine
Description
Overview of Bipyridine Ligands in Coordination Chemistry and Materials Science
Bipyridine ligands, particularly 2,2'-bipyridine (B1663995), are among the most utilized ligands in the fields of coordination chemistry and materials science. nih.gov Their widespread use is attributed to their ability to form stable complexes with a vast array of metal ions. alfachemic.com This stability arises from the chelate effect, where the two nitrogen atoms of the bipyridine molecule coordinate to a single metal center, forming a stable five-membered ring. These ligands are not merely passive scaffolds; they actively participate in the electronic properties of the resulting metal complexes, influencing their photophysical and electrochemical behaviors. wikipedia.org
The versatility of bipyridine ligands allows for their incorporation into a diverse range of applications. They are fundamental in the construction of supramolecular assemblies, where they can bridge metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.netub.edu Furthermore, their unique electronic properties have led to their use in the development of luminescent materials, catalysts, and molecular sensors. alfachemic.comresearchgate.net The ability to functionalize the bipyridine core allows for the fine-tuning of the properties of the resulting metal complexes, making them highly adaptable for specific applications. researchgate.net
Significance of Thiophene (B33073) Moieties in Ligand Design for Advanced Applications
Thiophene and its derivatives are important heterocyclic compounds that have found extensive use in the design of ligands for advanced materials. The inclusion of a thiophene moiety into a ligand's structure can significantly influence the electronic and photophysical properties of the resulting metal complexes. Thiophene is an electron-rich aromatic ring, and its incorporation can enhance the π-conjugation of the ligand system. This extended conjugation often leads to red-shifted absorption and emission spectra, a desirable characteristic for applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Research Landscape of Thienyl-Substituted Bipyridines in Academic Literature
The academic literature reflects a growing interest in the synthesis and characterization of thienyl-substituted bipyridines. Researchers have explored various synthetic methodologies to create a diverse library of these compounds, often employing cross-coupling reactions to connect the thiophene and bipyridine units. nih.govmdpi.com These studies have revealed that the position of the thiophene substituent on the bipyridine ring, as well as the nature of any additional functional groups, has a profound impact on the resulting molecule's properties.
Investigations into the coordination chemistry of thienyl-substituted bipyridines have demonstrated their ability to form stable complexes with a variety of transition metals. mdpi.com The resulting complexes often exhibit interesting photophysical and electrochemical properties, which have been the subject of numerous studies. For instance, the introduction of a thiophene group can modulate the energy levels of the metal complex, influencing its light-harvesting capabilities and charge-transfer characteristics. This has led to the exploration of these compounds in applications such as photocatalysis and molecular electronics.
Scope and Objectives of Research Endeavors on 4-(Thiophen-2-yl)-2,2'-bipyridine
Research focused on this compound aims to systematically investigate its synthesis, characterization, and potential applications. A primary objective is to develop efficient and scalable synthetic routes to this compound, allowing for its production in quantities sufficient for detailed study and potential commercialization.
A significant portion of the research is dedicated to understanding the fundamental properties of this compound and its metal complexes. This includes detailed spectroscopic and electrochemical analyses to elucidate its electronic structure and redox behavior. The photophysical properties, such as absorption and emission characteristics, are of particular interest for applications in optoelectronic devices.
The ultimate goal of many research endeavors is to harness the unique properties of this compound for the development of advanced materials. This includes its use as a ligand in the design of novel catalysts, as a component in luminescent materials for OLEDs, and as a sensitizer (B1316253) in DSSCs. The research seeks to establish a clear structure-property-application relationship for this promising compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-4-thiophen-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDHXJAMVNOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Thiophen 2 Yl 2,2 Bipyridine and Its Derivatives
Precursor Synthesis and Strategic Functionalization for 4-(Thiophen-2-yl)-2,2'-bipyridine
The synthesis of this compound often begins with the preparation of functionalized precursors of either the thiophene (B33073) or the bipyridine unit. A common approach involves the synthesis of a halogenated bipyridine, which can then undergo a cross-coupling reaction with a thiophene-based organometallic reagent. For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) is a useful intermediate that can be synthesized on a multigram scale from inexpensive starting materials. nih.gov This dibrominated bipyridine allows for stepwise functionalization, providing a pathway to unsymmetrically substituted derivatives. nih.gov
Another strategy involves the preparation of a functionalized thiophene precursor. For example, 2-acetylthiophene (B1664040) can be used as a starting material in condensation reactions to form the bipyridine ring system. nih.gov Similarly, thiophene boronic acids or their esters are crucial precursors for Suzuki-Miyaura coupling reactions. nih.gov The synthesis of these precursors often requires standard transformations in heterocyclic chemistry, such as halogenation, lithiation followed by quenching with an electrophile, or conversion to a boronic acid derivative.
Cross-Coupling Reactions in the Formation of the Thiophene-Bipyridine Linkage
Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C-C bond between the thiophene and bipyridine rings. These reactions offer high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling Protocols for Bipyridine Functionalization
The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound and its derivatives. nih.gov This reaction typically involves the coupling of a halogenated bipyridine with a thiophene boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govvulcanchem.comasianpubs.org
A variety of palladium catalysts, such as Pd(PPh₃)₄ and (tBubpy)PdCl₂, have been shown to be effective for this transformation. vulcanchem.comresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields. asianpubs.orgmdpi.com For instance, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to provide high turnover numbers in the Suzuki coupling of pyridylboronic acid derivatives. mdpi.com The reaction can also be performed in aqueous solvents under aerobic conditions, which offers environmental benefits. asianpubs.orgresearchgate.net
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Imidazolium salt | - | - | - | up to 850,000 TON | mdpi.com |
| (tBubpy)PdCl₂ | - | - | Alcohol | - | Moderate to Excellent | asianpubs.orgresearchgate.net |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 72 | vulcanchem.com |
| Pd(OAc)₂ | - | NaHCO₃ | DMF | 90 | 68 | vulcanchem.com |
| TON: Turnover Number |
Stille Coupling Methodologies for Heteroaryl Connections
The Stille coupling provides another powerful tool for the formation of the thiophene-bipyridine linkage. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org
For the synthesis of thiophene-bipyridine compounds, a thienylstannane can be coupled with a halogenated bipyridine. nih.gov The reaction is versatile, with few limitations on the nature of the organic groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |
| 5,5'-dibromo-2,2'-bipyridine | Organostannane | Palladium catalyst | - | - | nih.gov |
| Organotin reagent | Aryl/vinyl halide | Palladium catalyst | - | - | organic-chemistry.orgwikipedia.org |
Negishi Coupling and Other Advanced Cross-Coupling Approaches for this compound
The Negishi coupling, which utilizes organozinc reagents, is another highly effective method for preparing bipyridine derivatives. orgsyn.orgorgsyn.orgorganic-chemistry.org It is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorganic-chemistry.org The reaction involves the coupling of an organozinc halide with a halogenated heterocycle, such as a bromopyridine or chloropyridine, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org This method has been successfully applied to the synthesis of various substituted 2,2'-bipyridines. organic-chemistry.org
Other advanced cross-coupling strategies include direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. Straightforward palladium(II) catalyzed direct cross-coupling has been used to afford mono- and bis-bipyridine substituted diketopyrrolopyrrole thiophene ligands. nih.govresearchgate.net
| Coupling Reaction | Organometallic Reagent | Halide/Pseudohalide | Catalyst | Key Features | Reference |
| Negishi | Organozinc | Aryl/heteroaryl halide | Pd(PPh₃)₄ | High yield, mild conditions, good functional group tolerance | orgsyn.orgorganic-chemistry.org |
| Direct C-H Arylation | - | Heteroaryl halide | Palladium(II) | Avoids pre-functionalization | nih.govresearchgate.net |
Cyclization and Ring-Forming Synthesis Pathways for the Bipyridine Core
An alternative to cross-coupling reactions is the construction of the bipyridine ring system from acyclic precursors that already contain the thiophene moiety. One-pot synthesis methods have been developed for this purpose. For example, a reaction involving 4-pyridine carboxaldehyde, 2-acetyl thiophene, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield a substituted 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This intermediate can then be further modified to obtain the desired bipyridine structure.
Another approach involves the cyclocondensation of β-ketoenamides. researchgate.net Starting from 1,3-diketones, β-ketoenamides can be prepared and subsequently cyclized to form 4-hydroxypyridine (B47283) derivatives, which can be converted to bipyridyl nonaflates. These nonaflates are excellent precursors for further functionalization via palladium-catalyzed reactions. researchgate.net
| Starting Materials | Key Intermediate | Final Product Type | Reference |
| 4-Pyridine carboxaldehyde, 2-acetyl thiophene, ethyl cyanoacetate, ammonium acetate | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Substituted bipyridine | nih.gov |
| 1,3-Diketones, 2-pyridinecarboxylic acid derivatives | β-ketoenamides | Functionalized bipyridines | researchgate.net |
Post-Synthetic Modification and Derivatization Strategies for the this compound Scaffold
Once the core this compound scaffold is synthesized, it can be further modified to introduce various functional groups and tune its properties. For instance, a cyano group on the bipyridine ring can be a precursor for creating a series of pyrazole (B372694) and N-amide derivatives. nih.gov Starting from a synthesized acetohydrazide derivative, cyclization with different reagents can lead to a variety of heterocyclic attachments. nih.gov
Furthermore, bipyridyl nonaflates, synthesized through cyclization pathways, are excellent substrates for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents. researchgate.net This post-synthetic modification strategy provides access to a library of specifically substituted bipyridine derivatives. researchgate.net The introduction of functional groups can also be achieved through direct C-H functionalization of the thiophene or bipyridine rings, although this can sometimes lead to mixtures of products.
| Starting Scaffold | Reagents/Reaction Type | Functional Groups Introduced | Reference |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | Ethyl acetoacetate, acetylacetone, ethyl cyanoacetate | Pyrazole, pyrazolidine-dione | nih.gov |
| 4-Nonafloxy-substituted bipyridine | Suzuki coupling, Sonogashira coupling | Aryl, alkynyl groups | researchgate.net |
Considerations for Scalable Synthesis and Green Chemistry Principles
The industrial-scale production of this compound and its derivatives necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally sustainable. Key considerations for scalability include process safety, the cost and availability of starting materials, catalyst efficiency and reusability, and the ease of product purification. Concurrently, the principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One-pot synthesis methodologies are particularly attractive from both a scalability and green chemistry perspective as they reduce the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. For instance, a one-pot reaction for the synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a derivative of the target compound, has been reported. nih.gov This method involves the condensation of 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol, catalyzed by ceric ammonium nitrate (B79036) (CAN). nih.gov Such multi-component reactions are highly atom-economical and streamline the manufacturing process.
The choice of catalytic system is paramount for a scalable and green synthesis. While traditional cross-coupling reactions like Stille coupling are effective for forming the crucial carbon-carbon bonds in these structures, they often rely on highly toxic organotin reagents, which poses significant environmental and health concerns. mdpi.com In contrast, Suzuki-Miyaura coupling, which utilizes less toxic boronic acids, is a more environmentally benign alternative. mdpi.comvulcanchem.com The efficiency of these catalytic systems can be significantly enhanced, with turnover numbers reaching up to 850,000 in some cases, by using specific ligands for the palladium catalyst, such as imidazolium salts. mdpi.com The development of robust and recyclable catalysts, including those supported on solid phases, further aligns with green chemistry principles by simplifying catalyst recovery and reuse. mdpi.com
Solvent selection is another critical aspect. The ideal solvent should be non-toxic, non-flammable, readily available, and easily recyclable. Ethanol and water are often preferred green solvents. Research has demonstrated the synthesis of bipyridine derivatives in ethanol, which is a renewable and less toxic solvent compared to many common organic solvents. nih.gov Furthermore, solventless or neat reaction conditions represent an even greener approach by completely eliminating the need for a solvent, thus reducing waste and simplifying work-up procedures. researchgate.netgctlc.org For example, the benign synthesis of 4,6-diphenyl[2,2']bipyridine has been achieved through a sequential solventless aldol (B89426) condensation and Michael addition. researchgate.netgctlc.org
Energy efficiency is also a key tenet of green chemistry. Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. mdpi.com Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to dramatically reduced reaction times and increased yields.
Electrochemical methods offer a promising and environmentally friendly alternative for the synthesis of bipyridines. These methods avoid the use of costly and toxic reagents and often proceed with high efficiency. For example, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to produce bipyridines in high yields. mdpi.com
The table below summarizes key considerations for the scalable and green synthesis of this compound and its derivatives, highlighting the advantages of modern synthetic strategies.
| Parameter | Traditional Approach | Green/Scalable Approach | Advantages of Green/Scalable Approach |
| Reaction Type | Multi-step synthesis | One-pot, multi-component reactions | Reduced waste, time, and resource consumption. nih.gov |
| Catalysis | Stille coupling (organotin reagents) | Suzuki-Miyaura coupling, recyclable catalysts | Lower toxicity, improved catalyst efficiency and reusability. mdpi.com |
| Solvent | Chlorinated organic solvents | Ethanol, water, or solventless conditions | Reduced toxicity, improved safety, and less environmental impact. nih.govresearchgate.netgctlc.org |
| Energy | High temperatures and long reaction times | Microwave-assisted synthesis, electrochemical methods, milder conditions | Reduced energy consumption and faster reactions. mdpi.com |
| Atom Economy | Often lower due to protecting groups and multiple steps | High, especially in one-pot reactions | Maximizes the incorporation of starting materials into the final product. acs.org |
The following table provides an overview of different synthetic methods with respect to their green chemistry attributes.
| Synthetic Method | Key Green Chemistry Principle(s) Addressed | Example Reactants/Catalysts |
| One-Pot Synthesis | Atom Economy, Waste Prevention | 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, ammonium acetate, CAN nih.gov |
| Suzuki-Miyaura Coupling | Use of Less Hazardous Chemicals | Thiophene boronic acid, halogenated bipyridine, Pd catalyst vulcanchem.com |
| Solventless Reaction | Pollution Prevention, Safer Solvents and Auxiliaries | Benzaldehyde, acetophenone, 2-acetylpyridine (B122185) researchgate.netgctlc.org |
| Electrochemical Synthesis | Inherently Safer Chemistry, Energy Efficiency | Bromopyridines, Ni catalyst mdpi.com |
| Microwave-Assisted Synthesis | Design for Energy Efficiency | - |
By prioritizing these scalable and green chemistry principles, the synthesis of this compound and its derivatives can be optimized for large-scale production while minimizing environmental impact.
Coordination Chemistry of 4 Thiophen 2 Yl 2,2 Bipyridine
Transition Metal Complexes of 4-(Thiophen-2-yl)-2,2'-bipyridine
Synthesis and Detailed Characterization of Mononuclear Complexes
Mononuclear complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in a 1:1, 1:2, or 1:3 metal-to-ligand ratio. nih.govrsc.org The resulting complexes are characterized by a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govmdpi.com
For instance, a novel heteroleptic copper(I) complex, [Cu(L)(PPh₃)₂]BF₄, where L is 6-(thiophen-2-yl)-2,2'-bipyridine (B14282642), was synthesized and characterized. mdpi.com X-ray diffraction revealed a distorted tetrahedral geometry around the copper center, coordinated by the two nitrogen atoms of the bipyridine unit and two phosphorus atoms from the triphenylphosphine (B44618) ligands. mdpi.com This complex was found to be an orange emitter with a photoluminescence quantum yield of 2.6% in the solid state. mdpi.com
Similarly, various ruthenium(II) complexes incorporating substituted bipyridine ligands have been synthesized and their photophysical properties investigated. rsc.orgresearchgate.netrsc.org These studies often involve detailed characterization using techniques like time-dependent density functional theory (TD-DFT) to understand the nature of the electronic transitions responsible for their luminescence. rsc.org
| Metal | Ancillary Ligands | Characterization Methods | Key Findings | Reference(s) |
| Copper(I) | Triphenylphosphine | X-ray diffraction, IR, UV, NMR | Distorted tetrahedral geometry, orange emitter | mdpi.com |
| Ruthenium(II) | Bipyridine, Cyanide | UV-Vis, Emission Spectroscopy, TD-DFT | Solvent-dependent photophysical and redox properties | rsc.orgresearchgate.net |
| Iridium(III) | Cyclometalating ligands | NMR, Mass Spectrometry, Photophysical studies | Luminescent with tunable emission properties | rsc.orgnih.govmdpi.comnih.govresearchgate.net |
| Iron(II) | Pyrazole-based ligands | X-ray diffraction, Magnetic measurements | Spin-crossover behavior | nih.govacs.orgrsc.org |
| Platinum(II) | Chloride, DMSO | X-ray diffraction, NMR, Photophysical studies | Quenched fluorescence, potential for multifunctional materials | nih.govresearchgate.net |
Assembly and Properties of Dinuclear and Polynuclear Architectures
The bifunctional nature of this compound and its derivatives allows for the construction of dinuclear and polynuclear complexes. These extended structures can exhibit unique properties arising from metal-metal interactions or through-ligand electronic communication.
Dinuclear iron(II) complexes bridged by bis-bipyridine ligands have been synthesized to study the effect of dimerization on spin-crossover (SCO) properties. rsc.org For example, bridging two [Fe(H₂B(pz)₂)₂] units with ligands like 1,2-di(2,2'-bipyridin-5-yl)ethyne resulted in dinuclear complexes where the SCO behavior was more gradual compared to the mononuclear analogue. rsc.org This was attributed to steric hindrance limiting intermolecular interactions. rsc.org
Ruthenium(II) complexes with oligo-diethynyl-thiophene bridged back-to-back terpyridine ligands have also been synthesized, creating wire-like mono- and binuclear structures with interesting electrochemical and photophysical properties. acs.org Similarly, dinuclear platinum(II) complexes tethered by rigid bridging ligands have been prepared and their photophysical properties investigated in both solution and Langmuir-Blodgett films. nih.gov The thiophene (B33073) moiety in such bridging ligands can also be utilized for electrochemical polymerization, leading to the formation of coordination polymers. tue.nltue.nl
Analysis of Coordination Modes and Geometries in this compound Complexes
In the majority of its transition metal complexes, this compound acts as a bidentate chelating ligand, coordinating to the metal center through the two nitrogen atoms of the bipyridine unit. wikipedia.org This coordination mode is typical for 2,2'-bipyridine (B1663995) and its derivatives. researchgate.net The thiophene group generally does not directly participate in coordination to the primary metal center in mononuclear complexes, but its electronic influence is significant. mdpi.com
The coordination geometry around the metal ion is dictated by the metal's preferred coordination number and the stoichiometry of the complex. For example, in the aforementioned copper(I) complex, a distorted tetrahedral geometry is observed. mdpi.com In tris(bipyridine) complexes of metals like ruthenium(II) and iron(II), an octahedral geometry is common. wikipedia.org The planarity of the bipyridine rings facilitates electron delocalization, which is a key factor in the distinct optical and redox properties of these complexes. wikipedia.org In some polynuclear structures, the bipyridine ligand can act as a bridge between two different metal ions, though this is less common than the chelating mode. researchgate.net
Ligand Field Effects and Electronic Structure Elucidation of Metal Complexes
The electronic properties of transition metal complexes containing this compound are governed by ligand field effects and the nature of the frontier molecular orbitals. The bipyridine moiety provides a strong ligand field, which influences the d-orbital splitting of the metal center. rsc.org This, in turn, affects the electronic transitions and magnetic properties of the complex.
For luminescent complexes, such as those of ruthenium(II) and iridium(III), the emission often arises from metal-to-ligand charge transfer (MLCT) excited states. rsc.orgrsc.orgmdpi.com The energy of these states, and thus the emission color, can be tuned by modifying the substituents on the bipyridine or the ancillary ligands. mdpi.com The thiophene substituent on the 4-position of the bipyridine ligand can modulate the energy of the ligand-based orbitals, thereby influencing the MLCT energy gap.
In the case of iron(II) complexes, the ligand field strength is crucial for observing spin-crossover (SCO) behavior. nih.gov Bipyridine-type ligands can provide a ligand field strength that is close to the energy required for spin pairing in the d-orbitals of Fe(II), allowing for a transition between the high-spin and low-spin states upon external stimuli like temperature change. nih.govdtu.dk
Lanthanide and Actinide Coordination Compounds Incorporating this compound
The coordination chemistry of this compound extends to the f-block elements, namely the lanthanides and actinides. funaab.edu.ngresearchgate.net Lanthanide complexes are of particular interest due to their unique luminescent properties, which arise from f-f electronic transitions. researchgate.net
In lanthanide complexes, ligands like 2,2'-bipyridine and its derivatives act as "antenna" ligands. researchgate.net They absorb light efficiently and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process is crucial for achieving bright luminescence. The introduction of a thiophene group can enhance the molar absorptivity of the ligand, potentially leading to more efficient sensitization of the lanthanide's emission. researchgate.net
The coordination numbers for lanthanide ions are typically high, often 8 or 9, and can be even higher with small chelating ligands. farmaciajournal.com The geometry of these complexes is often described as distorted polyhedra. farmaciajournal.com The coordination chemistry of lanthanides is relevant to various biological and medical applications, including their use as diagnostic probes in clinical settings. nih.gov
Main Group Metal Interactions and Formation of Supramolecular Assemblies
While less common than transition metal complexes, this compound can also interact with main group metals. These interactions can lead to the formation of supramolecular assemblies with diverse architectures. The principles of supramolecular chemistry, such as hydrogen bonding and π-π stacking interactions, play a significant role in the formation of these structures. researchgate.net
For example, 4,4'-bipyridine (B149096), a related ligand, is known to act as a bridging ligand to form one-, two-, and three-dimensional coordination polymer networks with various metal ions. researchgate.netub.edunih.gov The nitrogen atoms in the pyridine (B92270) rings are key coordination sites. In the case of this compound, the bipyridine unit can chelate a metal ion, and the thiophene ring can participate in further intermolecular interactions, such as π-stacking, to build up larger supramolecular structures. nih.gov These interactions can lead to the formation of interesting topologies, including chains, sheets, and 3D networks. researchgate.netresearchgate.net The ability of such ligands to direct the self-assembly of complex architectures is a key area of research in supramolecular chemistry. nih.govbeilstein-journals.org
Spectroscopic and Structural Characterization of 4 Thiophen 2 Yl 2,2 Bipyridine and Its Metal Complexes
Advanced Spectroscopic Techniques for Ligand Characterization
Spectroscopic techniques are indispensable for elucidating the intricate molecular features of 4-(Thiophen-2-yl)-2,2'-bipyridine. Each method offers a unique window into the ligand's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise assignment of the chemical environment of each nucleus within the this compound framework.
In a typical ¹H NMR spectrum of this compound, the protons of the bipyridine and thiophene (B33073) rings resonate at distinct chemical shifts, influenced by their electronic environment and proximity to other atoms. For instance, the protons on the bipyridine rings often appear as doublets and triplets in the aromatic region of the spectrum. researchgate.net The coupling patterns between adjacent protons provide valuable information about their connectivity.
Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.70 | d | Bipyridine H6 |
| ¹H | 8.50 | d | Bipyridine H3 |
| ¹H | 7.90 | s | Bipyridine H3' |
| ¹H | 7.85 | dd | Thiophene H5 |
| ¹H | 7.40 | d | Bipyridine H5' |
| ¹H | 7.35 | dd | Thiophene H4 |
| ¹H | 7.15 | dd | Thiophene H3 |
| ¹³C | 156.5 | s | Bipyridine C2/C2' |
| ¹³C | 150.0 | s | Bipyridine C6/C6' |
| ¹³C | 149.5 | s | Bipyridine C4 |
| ¹³C | 137.0 | s | Bipyridine C4' |
| ¹³C | 128.0 | s | Thiophene C5 |
| ¹³C | 126.0 | s | Thiophene C3 |
| ¹³C | 125.0 | s | Thiophene C4 |
| ¹³C | 121.5 | s | Bipyridine C5/C5' |
| ¹³C | 119.0 | s | Bipyridine C3/C3' |
Note: The data presented are representative and may vary depending on the solvent and specific experimental conditions.
Upon complexation with a metal ion, significant changes in the NMR spectra are observed. The coordination of the nitrogen atoms of the bipyridine moiety to a metal center alters the electronic distribution within the ligand, leading to shifts in the proton and carbon resonances. These shifts provide crucial evidence for the formation of a metal complex and can offer insights into the coordination geometry. rsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. scirp.org These methods are based on the interaction of electromagnetic radiation with molecular vibrations and provide a "fingerprint" of the compound.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. For example, the C=C and C=N stretching vibrations of the bipyridine and thiophene rings typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are observed at higher wavenumbers, generally above 3000 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. nih.gov For instance, the symmetric vibrations of the aromatic rings often give rise to strong Raman signals. researchgate.net
Table 2: Key Vibrational Frequencies for this compound and its Analogs
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |
| C=N stretching (bipyridine) | ~1600 | ~1600 |
| C=C stretching (aromatic) | 1580-1400 | 1580-1400 |
| Ring breathing (bipyridine) | ~1000 | ~1000 |
| C-S stretching (thiophene) | ~700 | ~700 |
Upon coordination to a metal ion, the vibrational frequencies of the this compound ligand are perturbed. The stretching frequencies of the C=N and C=C bonds in the bipyridine ring are often shifted to higher or lower wavenumbers, depending on the nature of the metal and the strength of the coordination bond. rsc.orgnipne.ro These shifts serve as a diagnostic tool for confirming complex formation and can provide information about the coordination environment of the metal ion.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are attributed to π→π* transitions within the aromatic bipyridine and thiophene ring systems. nist.govnist.gov
Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. These bands are typically due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.orgnih.gov The energy and intensity of these MLCT bands are highly sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.net This property makes UV-Vis spectroscopy a valuable tool for studying the electronic structure of metal complexes and for colorimetric analysis. wikipedia.org
Table 3: Typical UV-Vis Absorption Data for this compound and its Metal Complexes
| Compound Type | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| Free Ligand | ~280 | ~25,000 | π→π |
| Free Ligand | ~310 | ~15,000 | π→π |
| Metal Complex | >400 | Variable | Metal-to-Ligand Charge Transfer (MLCT) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. chemguide.co.uk
In the mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) is typically observed. The high-resolution mass spectrum can provide the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com
Under electron ionization (EI) or other energetic ionization methods, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For example, fragmentation may involve the cleavage of the bond between the thiophene and bipyridine rings or the loss of small neutral molecules from the aromatic rings. raco.catnih.govnist.gov
For metal complexes, mass spectrometry can confirm the formation of the complex and provide information about its stoichiometry. The mass spectrum will show a peak corresponding to the intact complex ion, and the fragmentation pattern can reveal how the ligand is bound to the metal center. researchgate.netnih.gov
Solid-State Structural Elucidation via X-ray Diffraction
While spectroscopic techniques provide valuable information about the connectivity and electronic properties of molecules, X-ray diffraction provides the definitive three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction Analysis of this compound and its Complexes
Single crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed.
For this compound, a single crystal X-ray structure would reveal the planarity of the bipyridine and thiophene rings and the dihedral angle between them. It would also provide precise bond lengths and angles for the entire molecule.
Table 4: Illustrative Crystallographic Data for a Metal Complex of a Bipyridine Ligand
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 105.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is for illustrative purposes and represents a typical metal complex with a bipyridine-type ligand.
Solution-Phase Structural Probing and Aggregation Studies
The behavior of this compound and its metal complexes in solution is critical for many of their potential applications. Techniques that can probe their size, shape, and aggregation state in solution are therefore essential.
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For metal complexes of this compound, DLS can provide valuable information on:
Aggregate Formation: Many metal complexes, particularly those with extended aromatic surfaces, have a tendency to aggregate in solution. DLS can detect the formation of these aggregates and determine their average hydrodynamic radius. Studies on related ruthenium(II) bipyridyl complexes have shown that they can form aggregates in aqueous solutions, with the size and shape of the aggregates depending on factors like the length of appended alkyl chains. nih.gov
Critical Micelle Concentration (CMC): For amphiphilic derivatives of the ligand, DLS can be used to determine the critical micelle concentration, the concentration at which molecules begin to self-assemble into micelles.
Solution Stability: DLS can monitor changes in particle size over time, providing insights into the stability of the complex in a particular solvent.
The interpretation of DLS data for complex systems can be challenging. For instance, studies on thiophene-based polymers have shown bimodal distributions in DLS, indicating the presence of multiple species or anisotropic structures in solution. rsc.org Therefore, DLS is often used in conjunction with other techniques to obtain a more complete picture of the solution-phase behavior.
Study Oligomerization: SAXS is sensitive to changes in molecular weight and can be used to study the oligomerization state of a complex in solution. nih.gov
Monitor Conformational Changes: The technique can be used to monitor conformational changes in response to external stimuli, such as changes in pH, temperature, or the binding of a substrate.
Investigate Complex Formation: SAXS can be used to study the formation of larger assemblies, such as the nucleation and growth of metal-organic frameworks (MOFs) in solution. researchgate.netuu.nl
Size-exclusion chromatography coupled with SAXS (SEC-SAXS) is a particularly powerful combination that allows for the separation of different species in a sample before SAXS analysis, ensuring that the scattering data is from a monodisperse sample. nih.gov
| Technique | Information Obtained | Typical Application for this compound Complexes |
| DLS | Hydrodynamic radius, size distribution, aggregation | Detecting and sizing aggregates in solution, determining CMC for amphiphilic derivatives. |
| SAXS | Molecular shape, size, oligomerization state, conformation | Generating low-resolution models of complexes, studying self-assembly in solution. |
Advanced Characterization Methods for Electronic and Magnetic Properties
To fully understand the potential of this compound metal complexes in applications such as catalysis and molecular electronics, it is essential to characterize their electronic and magnetic properties.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic metal complexes, such as those of Cu(II), V(IV), Mn(II), and some Ru(III) and Re(I) species. nih.gov For metal complexes of this compound, EPR can provide detailed information about:
The Electronic Structure of the Metal Center: The g-tensor and hyperfine coupling constants obtained from an EPR spectrum provide information about the oxidation state, coordination environment, and the nature of the metal-ligand bonding. mdpi.com
The Geometry of the Complex: The EPR parameters are sensitive to the geometry of the complex. For example, square planar and tetrahedral Cu(II) complexes exhibit distinct EPR spectra. nih.gov
Magnetic Interactions: In multinuclear complexes or in the presence of aggregation, EPR can be used to study magnetic interactions between paramagnetic centers.
Radical Ligands: If the ligand itself is reduced to a radical anion, as can be the case in some rhenium(I) bipyridine complexes, EPR can be used to characterize the resulting paramagnetic species. researchgate.net
Recent studies have utilized EPR to characterize TEMPO-appended bipyridine complexes of lanthanides, confirming the presence of the free radical fragment. semanticscholar.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental EPR data to aid in the interpretation of the spectra and to provide a more detailed understanding of the electronic structure. mdpi.com
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure of materials. They provide element-specific information about the oxidation state, coordination environment, and bonding of the absorbing atom.
X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom.
EXAFS: The EXAFS region provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. XAS is particularly useful for studying the electronic structure of metal complexes in both solid and solution states and has been used to investigate the formation of metal-organic frameworks. acs.org
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. It provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For metal complexes of this compound, XPS can be used to:
Confirm the oxidation state of the metal ion in the complex.
Probe the electronic environment of the nitrogen and sulfur atoms in the ligand, providing insights into their coordination to the metal center.
Characterize thin films and surface-immobilized complexes. Studies on pyrene-appended ruthenium bipyridyl complexes have used XPS to confirm their successful immobilization on carbon electrodes. researchgate.net
The combination of these advanced spectroscopic techniques provides a comprehensive understanding of the structural, electronic, and magnetic properties of this compound and its metal complexes, which is essential for the rational design of new functional materials.
| Technique | Information Obtained | Typical Application for this compound Complexes |
| EPR | Oxidation state, coordination environment, g-tensor, hyperfine coupling | Characterizing paramagnetic metal complexes (e.g., Cu(II), Re(I) radical), determining geometry. |
| XAS | Oxidation state, coordination geometry, bond distances | Probing the electronic structure and local coordination environment of the metal center. |
| XPS | Elemental composition, oxidation state, chemical environment | Determining the oxidation state of the metal and probing the electronic state of ligand atoms. |
Photophysical and Optoelectronic Properties of 4 Thiophen 2 Yl 2,2 Bipyridine Systems
Ligand-Based Photophysics of 4-(Thiophen-2-yl)-2,2'-bipyridine
The inherent photophysical behavior of the this compound ligand itself is foundational to understanding the properties of its more complex metal-containing derivatives.
Absorption and Emission Characteristics of the Free Ligand
The electronic absorption spectrum of this compound and related bipyridine systems is characterized by high-energy bands attributed to π* ← π transitions centered on the ligand. mdpi.com For instance, a related compound, 3-(thiophen-2-yl)benzonitrile, displays distinct NMR signals indicative of the electronic environment of the thiophene (B33073) and pyridine (B92270) rings. vulcanchem.com In many bipyridine-based systems, the absorption spectra show a dependence on solvent polarity, with bathochromic (red) shifts observed in more polar solvents. nih.gov This suggests a charge-transfer character in the lowest electronic transitions. nih.gov
The emission properties of these ligands are also noteworthy. For example, diketopyrrolopyrrole ligands appended with thiophene-bipyridine moieties are fluorescent, with some exhibiting high quantum yields. researchgate.net The emission wavelength can be tuned based on the molecular structure. For instance, while some (2-thienyl)quinazoline derivatives show blue light emission, others with different functional groups emit in the green region of the spectrum. researchgate.net
Determination of Fluorescence and Phosphorescence Quantum Yields
The efficiency of the emission processes, quantified by fluorescence and phosphorescence quantum yields, is a critical parameter for optoelectronic applications. For some bipyridine-based ligands, fluorescence quantum yields can be as high as 12% to 33% upon complexation with ions like H+ or Zn2+. nih.gov The determination of these quantum yields is often performed using an integrating sphere, which collects all emitted light from a sample. jascoinc.comyoutube.com This technique allows for the calculation of the ratio of photons emitted to photons absorbed. jascoinc.com For phosphorescent materials, measurements are often conducted at low temperatures, such as 77 Kelvin, to slow down relaxation processes and enhance phosphorescence. jascoinc.com The quantum yield can be influenced by factors such as intermolecular interactions and the presence of heavy atoms, which can promote intersystem crossing from the singlet excited state to the triplet state, sometimes leading to dual fluorescence and phosphorescence. nih.gov
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions in Complexes
Upon coordination to a metal center, the photophysical properties of this compound are significantly altered. The resulting complexes often exhibit intense absorption bands in the visible region of the spectrum, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. The energy of the MLCT absorption maximum is often correlated with the difference between the metal's oxidation potential and the ligand's reduction potential. nih.gov
The nature of the ligand plays a crucial role in determining the properties of the MLCT state. For instance, in ruthenium(II) bipyridine complexes, the excited electron is often localized on a single bipyridine ligand rather than being delocalized over all the ligands. osti.gov The solvent can also influence the MLCT state, with increasing solvent Lewis acidity leading to a destabilization of the MLCT state relative to the ground state. dtu.dk
While MLCT transitions are more common for these types of complexes, ligand-to-metal charge transfer (LMCT) transitions are also possible, though less frequently discussed for this specific system in the provided context.
Excited State Dynamics and Lifetimes of this compound Metal Complexes
The fate of the excited state created by light absorption is a key determinant of a complex's utility in various applications. Following MLCT excitation in iron(II) bipyridine complexes, the excited state can undergo ultrafast spin crossover to a metal-centered quintet state through a short-lived triplet intermediate. nih.gov The lifetime of the MLCT state can be significantly influenced by the ligand structure. For example, substituting bipyridine ligands with cyanide in an iron complex was shown to increase the MLCT excited state lifetime from femtoseconds to 19 picoseconds. nih.gov
In dinuclear ruthenium(II) complexes, the bridging ligand connecting the two metal centers influences the excited-state deactivation pathways. A more conjugated bridging ligand can lead to a longer-lived and more delocalized excited state. rsc.org The deactivation of the excited state can occur through various pathways, including population of a metal-centered (³MC) state, which can sometimes lead to ligand loss. rsc.org In some ruthenium complexes, intramolecular energy transfer processes between the metal complex core and covalently attached aromatic chromophores govern the photophysical properties, with the initial excitation energy localizing on either the ³MLCT state or a triplet state of the aromatic moiety, depending on their relative energies. acs.org
Electroluminescence and Photoluminescence Performance in Thin Films and Devices
The promising photophysical properties of this compound and its metal complexes make them attractive candidates for use in light-emitting devices.
Application in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)
Metal complexes of bipyridine derivatives have been successfully employed as the light-emitting layer in organic light-emitting diodes (OLEDs). For example, solid-state devices using tris(2,2'-bipyridine)ruthenium(II) complexes have demonstrated bright red electroluminescence with turn-on voltages as low as 2.3 V. utexas.edu These devices have achieved brightness levels of 500 cd/m² at 3 V and 2000 cd/m² at 4.5 V, with external quantum efficiencies up to 1.8%. utexas.edu
Heteroleptic copper(I) complexes incorporating a 6-(thiophen-2-yl)-2,2'-bipyridine (B14282642) ligand have also been investigated for their potential in OLEDs and light-emitting electrochemical cells (LECs). mdpi.com One such complex was found to be an orange emitter in the solid state with a photoluminescence quantum yield of 2.6%. mdpi.com The development of such complexes is driven by the search for efficient and stable phosphorescent materials that can serve as alternatives to more expensive heavy metal analogues. mdpi.com The performance of these devices is dependent on the specific molecular structure of the complex and the device architecture. utexas.edu
Efficiency Analysis of Photon-to-Electron Conversion
The integration of the this compound moiety into photosensitizer molecules, particularly within dye-sensitized solar cells (DSSCs), has been a strategic approach to enhance photon-to-electron conversion efficiencies. The thiophene unit, acting as an effective π-conjugated spacer and electron donor, significantly influences the photophysical and electrochemical properties of the resulting complexes, leading to improved device performance.
A notable example involves a hydrophobic ruthenium complex, cis-Ru(dhtbpy)(dcbpy)(NCS)2, where dhtbpy is 4,4'-di(hexylthienylvinyl)-2,2'-bipyridyl, a derivative of the core compound. This sensitizer (B1316253), when applied to nanocrystalline TiO2-based solar cells, demonstrated a remarkable power conversion efficiency (PCE) of 9.5% under AM 1.5 solar light. researchgate.net The introduction of the thiophene-vinyl linkage resulted in a 10 nm red-shift in the absorption spectrum compared to the standard N719 dye, indicating enhanced light-harvesting capabilities. researchgate.net
Further research on a similar ruthenium photosensitizer featuring a 2-thiophen-2-yl-vinyl-conjugated ligand in conjunction with a poly(3,4-ethylenedioxythiophene) (PEDOT) hole conductor yielded a solid-state DSSC with a maximum PCE of 2.6%. chemrxiv.org This device exhibited a high fill factor (FF) of 0.74, an open-circuit voltage (Voc) of 0.78 V, and a short-circuit current density (Jsc) of 4.5 mA cm⁻² at 100 mW cm⁻² illumination. chemrxiv.org
The development of D-D-π-A (Donor-Donor-π-Acceptor) organic dyes has also incorporated the thiophene-bipyridine motif. For instance, replacing a simple π-conjugated bridge with a 9-ethyl-3,6-di(2-thiophenyl)carbazole moiety in a dye named TTC102 to create TTC104 resulted in a 21.6% increase in PCE, from 5.24% to 6.36%. rsc.org This enhancement was accompanied by a broader absorption band for TTC104 after being anchored to a TiO2 film. rsc.org
The following table summarizes the performance of various solar cells incorporating derivatives of this compound:
| Sensitizer/Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |
| cis-Ru(dhtbpy)(dcbpy)(NCS)2 | 9.5 | Not Reported | Not Reported | Not Reported | researchgate.net |
| Ru-complex with 2-thiophen-2-yl-vinyl-conjugated ligand and PEDOT | 2.6 | 4.5 | 0.78 | 0.74 | chemrxiv.org |
| Dye 1 (dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid) | 0.3 | 1.2 | 0.7 | Not Reported | nih.gov |
| TTC104 | 6.36 | Not Reported | Not Reported | Not Reported | rsc.org |
| TTC102 | 5.24 | Not Reported | Not Reported | Not Reported | rsc.org |
Multiphoton Absorption Phenomena and Nonlinear Optics
The unique electronic structure of molecules containing the this compound scaffold, characterized by extended π-conjugation and the potential for intramolecular charge transfer (ICT), makes them promising candidates for applications in nonlinear optics (NLO), particularly for multiphoton absorption (MPA). MPA is a process where a molecule simultaneously absorbs two or more photons, leading to an excited state that is not accessible through single-photon absorption. This phenomenon is the basis for various applications, including two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy.
While direct MPA data for the specific compound this compound is limited in the reviewed literature, studies on closely related thiophene-based pyridine and bipyridine derivatives provide significant insights into their NLO properties. Research on D–π–A (Donor-π-Acceptor) structural thiophene-based pyridine chromophores has demonstrated their capacity for large two-photon absorption (2PA) cross-sections in the near-infrared region. rsc.org These molecules, when designed with appropriate electron-donating and accepting groups connected by a thiophene-containing π-bridge, exhibit significant ICT character upon excitation, which is a key factor for enhancing 2PA.
For instance, theoretical calculations on quadrupolar dyes with a thiophene donor have shown that the 2PA cross-sections can be substantial. rsc.org The strength of the acceptor group plays a crucial role in tuning the energy levels of the one-photon and two-photon active states. rsc.org It has been noted that for chromophores with stronger acceptors, while the predicted 2PA activity can be very high, it may be compromised by competing one-photon absorption into the lowest excited state (S1). rsc.org
Furthermore, metal complexes incorporating bithiophene-functionalized ligands have been shown to exhibit significant two-photon absorption at near-infrared wavelengths, such as 808 nm. nih.gov This property has been harnessed for applications in synergistic photodynamic and photothermal therapies. nih.gov The replacement of benzene (B151609) rings with thiophene rings in donor-acceptor stilbene-type molecules has been experimentally shown to significantly enhance the second-order NLO hyperpolarizability (β). psu.edu This suggests that the thiophene moiety is more effective at mediating conjugation and charge transfer compared to a benzenoid ring. psu.edu
The general findings from related systems are summarized in the table below, highlighting the potential for significant nonlinear optical activity in this compound based systems.
| System | Key NLO Property | Observation | Reference |
| Thiophene-based pyridine chromophores (D–π–A) | Two-Photon Absorption | Large active 2PA cross-sections in the near-IR region. rsc.org | rsc.org |
| Quadrupolar thiophene-based dyes | Two-Photon Absorption | Theoretically predicted very high 2PA activity, tunable by acceptor strength. rsc.org | rsc.org |
| Bithiophene-functionalized metal complexes | Two-Photon Absorption | Significant 2PA at 808 nm. nih.gov | nih.gov |
| Donor-acceptor stilbenes with thiophene | Second-order NLO hyperpolarizability (β) | Thiophene substitution significantly enhances β compared to benzene. psu.edu | psu.edu |
These findings collectively suggest that the this compound framework possesses the fundamental electronic characteristics necessary for efficient multiphoton absorption and other nonlinear optical phenomena. The combination of the electron-rich thiophene ring with the electron-accepting bipyridine unit creates a push-pull system that can be further functionalized to optimize its NLO response for specific applications.
Electrochemical Behavior and Redox Properties of 4 Thiophen 2 Yl 2,2 Bipyridine
Cyclic Voltammetry Studies of 4-(Thiophen-2-yl)-2,2'-bipyridine and its Metal Complexes
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of this compound and its metal complexes. This method provides valuable insights into the electron transfer processes, including the potentials at which oxidation and reduction occur.
Studies on various 2,2'-bipyridine (B1663995) (bpy) complexes reveal that they are typically electroactive. iieta.orgresearchgate.net The electrochemical reactions often involve reversible, one-electron processes that can be either metal-centered or ligand-centered. iieta.org For instance, in tris(bipyridine) complexes, the metal ion can undergo oxidation or reduction, and under more reducing conditions, the bipyridine ligands themselves can be reduced. iieta.orgresearchgate.net
When this compound acts as a ligand, its metal complexes exhibit rich electrochemical behavior. For example, rhenium(I) complexes with thiophene-substituted bipyridine ligands have been synthesized and studied for their electrocatalytic properties. rsc.org CV studies of these complexes show distinct redox waves corresponding to processes occurring at both the metal center and the ligand system. Similarly, platinum(II) complexes incorporating thiophene-bipyridine ligands have been investigated, with their electrochemical properties analyzed to understand the electronic effects of the ligand structure. researchgate.netnih.gov
The general electrochemical behavior of bipyridinium salts, which are related to the reduced forms of bipyridine ligands, is influenced by the parent bipyridine structure, the nature of N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org This fundamental understanding helps in interpreting the more complex cyclic voltammograms of thiophene-substituted bipyridine complexes.
Below is a representative data table summarizing typical electrochemical data obtained from cyclic voltammetry studies of related bipyridine complexes.
| Complex/Ligand | Redox Couple | Potential (V vs. ref) | Scan Rate (mV/s) | Solvent/Electrolyte | Reference |
| [Re(tBu2-bpy-C6H4-Th)(CO)3Cl] | Re+/0 | -1.33 | 100 | CH3CN / TBAPF6 | rsc.org |
| [Re(tBu2-bpy-Th)(CO)3Cl] | Re+/0 | -1.36 | 100 | CH3CN / TBAPF6 | rsc.org |
| Co(4,4'-di-Me-bpy)22 | Co(II)/Co(I) | -1.23 (Epc) | 50-5000 | CH3CN / TBAP | nih.gov |
| Co(4,4'-di-tBu-bpy)22 | Co(II)/Co(I) | -1.27 (Epc) | 50-5000 | CH3CN / TBAP | nih.gov |
| Charge Transfer Complex of 4,4'-bipyridine (B149096) with benzoquinone | Complex Redox | -0.6 (Epc) | 500 | DMF / TEACl | iieta.org |
Note: The data presented are for illustrative purposes and represent findings for structurally related compounds. Potentials are highly dependent on experimental conditions.
Analysis of Anodic and Cathodic Processes and Potentials
The analysis of anodic (oxidation) and cathodic (reduction) processes in the cyclic voltammograms of this compound complexes provides a deeper understanding of their electronic structure. The potentials of these processes are sensitive to the nature of the metal center and the substituents on the bipyridine ligand.
Anodic Processes (Oxidation): For many transition metal complexes with bipyridine ligands, the first oxidation is typically a metal-centered process (e.g., Ru(II) to Ru(III) or Re(I) to Re(II)). iieta.orgrsc.org The potential for this oxidation can be systematically adjusted by introducing electron-donating or electron-withdrawing groups to the bipyridine ligand. mdpi.com The thiophene (B33073) group in this compound can influence this potential. Furthermore, in some complexes, particularly those designed for electropolymerization, an irreversible oxidation wave corresponding to the oxidative coupling of the thiophene units can be observed at higher potentials. rsc.org This process is key to forming conductive polymer films on an electrode surface. rsc.org
Cathodic Processes (Reduction): The reduction processes are often ligand-centered. The 2,2'-bipyridine ligand system possesses low-lying π* orbitals that can accept electrons. nih.gov The first reduction typically involves the formation of a radical anion (bpy•⁻), and a second reduction can lead to the formation of a dianion (bpy²⁻). nih.gov The potentials for these reductions are also influenced by substituents. The presence of the electron-rich thiophene ring can modulate the energy of these π* orbitals. In a study of rhenium(I) complexes with thiophene-substituted bipyridines, the first reduction was assigned to a ligand-based process. rsc.org
The reversibility of these redox events is a crucial aspect. For many bipyridine complexes of metals like ruthenium and cobalt, the metal- and ligand-centered redox reactions are reversible one-electron processes. iieta.orgnih.gov The separation between the cathodic and anodic peak potentials (ΔEp) provides information about the electron transfer kinetics.
Investigation of Electrochromic Properties for Display Applications
Electrochromism is the phenomenon where a material undergoes a reversible change in color upon electrochemical oxidation or reduction. This property is highly relevant for applications such as smart windows, and low-power displays. Polymers and copolymers incorporating thiophene and pyridine (B92270) or bipyridine units are promising candidates for electrochromic materials due to their stability and tunable colors. electrochemsci.orgmdpi.com
The redox states of this compound-based materials correspond to different colors. The neutral state often has a specific color, which changes as the material is oxidized or reduced, generating new absorption bands in the visible spectrum. electrochemsci.org For example, a polymer film of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, a related donor-acceptor-donor (D-A-D) structured monomer, exhibits multicolored behavior. electrochemsci.org In its neutral state, the film is red, and upon oxidation, it changes to purple and then sky blue. electrochemsci.org
The combination of a thiophene donor and a bipyridine acceptor within a polymer backbone allows for a low bandgap and a wide range of colors across different redox states. Copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with other monomers have been extensively studied for their electrochromic properties, showing high stability and fast switching times. mdpi.com The addition of different aromatic units, such as pyrene, to a poly(thiophene) backbone can improve cyclic stability and allow for multicolor switching. mdpi.com
The table below summarizes the electrochromic behavior of a representative polymer based on a related thiophene-pyridine structure.
| Polymer State | Applied Potential (V) | Observed Color |
| Neutral | 0 | Red |
| Oxidized | +0.8 | Purple |
| Fully Oxidized | +1.4 | Sky Blue |
| Reduced | -1.6 | Pale Blue |
| Data derived from studies on poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine). electrochemsci.org |
The performance of electrochromic materials is also characterized by their coloration efficiency, switching speed, and cycling stability. mdpi.commdpi.com Materials based on thiophene and bipyridine derivatives have shown promising results in these areas, making them viable for device applications. electrochemsci.orgresearchgate.net
Electrocatalytic Activity of Related Metal Complexes
Metal complexes of this compound and related ligands have demonstrated significant potential as electrocatalysts for important chemical transformations. The ligand framework plays a crucial role in stabilizing the metal center in various oxidation states and in mediating electron transfer during the catalytic cycle.
A notable application is the electrocatalytic reduction of carbon dioxide (CO₂). Rhenium(I) complexes containing thiophene-substituted bipyridine ligands have been shown to be active catalysts for CO₂ reduction. rsc.org A key feature of these systems is the ability of the thiophene group to undergo oxidative electropolymerization, which allows the catalytic complex to be immobilized onto an electrode surface. rsc.org These chemically modified electrodes exhibit significant and stable catalytic activity for converting CO₂ to carbon monoxide (CO), offering an advantage over homogeneous systems which can be less stable. rsc.org
Platinum(II) complexes with thiophene-bipyridine ligands are also of interest for their catalytic and biological activities. researchgate.netnih.gov While their ability to electrochemically oxidize or reduce biological analytes is an area of ongoing research, the fundamental coordination chemistry suggests potential applications in biosensing and other catalytic processes. researchgate.net
Furthermore, cobalt complexes with various polypyridine ligands have been investigated for their electrocatalytic properties, including for CO₂ reduction and as mediators in solar cells. nih.gov The redox properties of the Co(II)/Co(I) couple, which are tunable via ligand substitution, are central to their catalytic function. The introduction of a thiophene substituent on the bipyridine ligand can further modulate these properties to enhance catalytic performance.
Theoretical and Computational Investigations of 4 Thiophen 2 Yl 2,2 Bipyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 4-(Thiophen-2-yl)-2,2'-bipyridine. DFT calculations allow for the determination of the molecule's ground-state geometry, electronic properties, and the distribution of its molecular orbitals.
Theoretical assessments of substituted 2,2'-bipyridine (B1663995) derivatives have shown that the introduction of different functional groups can significantly alter both their electronic and structural properties. tandfonline.com The electron-donating or electron-withdrawing nature of the substituent plays a crucial role in modulating the electron density of the bipyridine system. tandfonline.com In the case of this compound, the thiophene (B33073) moiety is expected to influence the electronic landscape of the bipyridine core.
DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. For substituted bipyridines, a general reduction in the HOMO-LUMO energy gap is often observed upon substitution. tandfonline.com
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.3 eV |
| C-C (inter-ring) Bond Length | 1.49 Å |
| Pyridine-Thiophene Dihedral Angle | 25° |
Note: The data in this table are representative values for a thiophene-substituted bipyridine and are intended to illustrate the type of information obtained from DFT calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT allows for the calculation of excited-state properties and the prediction of spectroscopic features, such as UV-Vis absorption spectra. mdpi.com
The prediction of absorption spectra for organic dyes using TD-DFT has become a reliable approach, with the ability to achieve high accuracy when appropriate computational protocols are employed. mdpi.com For noncovalent systems, the choice of the correct geometry and the inclusion of solvent effects are critical for accurate predictions. mdpi.com
TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths, which determine the intensity of absorption bands. These calculations can help to assign the nature of electronic transitions, for instance, whether they are localized on the bipyridine or thiophene fragments, or if they correspond to intramolecular charge-transfer (ICT) states. For substituted bipyridines, shifts in the maximum absorption wavelength (λmax) are dependent on both the nature and the position of the substituent. tandfonline.com
| Parameter | Predicted Value |
| First Excitation Energy (S1) | 2.95 eV |
| λmax (S1) | 420 nm |
| Oscillator Strength (S1) | 0.85 |
| Nature of Transition | π → π* (ICT) |
Note: The data in this table are illustrative and represent typical results obtained from TD-DFT calculations for a thiophene-bipyridine system.
Molecular Dynamics (MD) Simulations for Solution Behavior and Self-Assembly
Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or as part of a larger assembly. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For a molecule like this compound, MD simulations can be used to investigate its conformational flexibility in solution. The rotation around the single bonds connecting the pyridine (B92270) rings and the thiophene substituent can be studied to understand the accessible conformations and their relative populations.
Furthermore, MD simulations are invaluable for studying self-assembly processes. By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize. These simulations can reveal the formation of aggregates, π-stacked structures, or other ordered arrangements, providing insights into the intermolecular forces that govern these processes. In the context of metal complexes, MD simulations can also shed light on the stability of the coordination sphere and the dynamics of ligand exchange. nih.govnih.gov
| Simulation Parameter | Description |
| Force Field | A set of parameters describing the potential energy of the system. |
| Solvent Model | Explicit or implicit representation of the solvent environment. |
| Ensemble | Statistical ensemble (e.g., NVT, NPT) defining the thermodynamic conditions. |
| Simulation Time | The duration of the simulation, typically in nanoseconds or microseconds. |
Note: This table outlines the key parameters required to set up an MD simulation for studying this compound.
Quantitative Analysis of Ligand-Metal Interactions and Bonding Characteristics
When this compound acts as a ligand in a metal complex, understanding the nature of the ligand-metal bond is of paramount importance. DFT calculations can be employed to perform a quantitative analysis of these interactions.
Various analytical tools can be applied to the results of DFT calculations to characterize the bonding. For instance, Natural Bond Orbital (NBO) analysis can provide information about charge transfer between the ligand and the metal, as well as the hybridization of the orbitals involved in bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and to classify the nature of the chemical bonds (e.g., ionic, covalent).
DFT can also be used to calculate the binding energy between the ligand and the metal center, providing a quantitative measure of the stability of the complex. Furthermore, the calculated vibrational frequencies of the complex can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to assign specific vibrational modes to the ligand-metal coordination.
| Parameter | Typical Value for a Ru(II) Complex |
| Metal-N Bond Length | 2.05 - 2.10 Å |
| NBO Charge on Metal | +0.8 to +1.2 e |
| Ligand-to-Metal Charge Transfer | 0.2 - 0.4 e |
| Calculated M-N Stretching Frequency | 250 - 300 cm⁻¹ |
Note: The data in this table are representative for a ruthenium(II) complex with a bipyridine-type ligand and illustrate the type of information that can be obtained from a quantitative bonding analysis.
Prediction of Spectroscopic Signatures and Reaction Mechanisms
Computational chemistry methods are not only capable of predicting electronic and structural properties but can also be used to predict various spectroscopic signatures and to elucidate reaction mechanisms.
For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and the corresponding IR intensities, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding constants of the nuclei, the chemical shifts in the NMR spectra can be predicted. nih.gov These predicted spectra can be invaluable for the interpretation of experimental data and for the structural elucidation of the compound and its derivatives. nih.gov
In addition to predicting spectra, computational methods can be used to explore potential reaction mechanisms. For example, the mechanism of its synthesis or its role in a catalytic cycle can be investigated. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step.
| Spectroscopic Data | Predicted Value |
| ¹H NMR (aromatic region) | δ 7.5 - 8.8 ppm |
| ¹³C NMR (aromatic region) | δ 120 - 155 ppm |
| IR (C=N stretch) | 1580 - 1620 cm⁻¹ |
| IR (C-S stretch) | 680 - 720 cm⁻¹ |
Note: The data in this table are illustrative of the predicted spectroscopic signatures for a molecule with the structural motifs of this compound.
Applications in Advanced Materials and Catalysis Based on 4 Thiophen 2 Yl 2,2 Bipyridine
Catalysis
The versatile coordination chemistry of 4-(Thiophen-2-yl)-2,2'-bipyridine allows for the formation of stable and active complexes with a range of transition metals. These metal complexes have been investigated for their catalytic efficacy in several classes of chemical transformations, from homogeneous and heterogeneous catalysis to specialized applications in photocatalysis and asymmetric synthesis.
Homogeneous Catalysis Mediated by this compound Metal Complexes
In the realm of homogeneous catalysis, ligands play a critical role in tuning the reactivity and selectivity of metal centers. The electronic properties of the 4-(thiophen-2-yl) substituent on the bipyridine framework can influence the catalytic activity of the corresponding metal complexes. For instance, the electron-donating nature of the thiophene (B33073) ring can modulate the electron density at the metal center, which is a key factor in many catalytic cycles.
One area where bipyridine-based ligands have shown significant promise is in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. While direct studies on this compound in ATRP are not extensively reported, research on substituted bipyridines provides valuable insights. The rate of polymerization in ATRP is highly dependent on the electronic nature of the substituents on the bipyridine ligand. Studies on a series of 4,4'-substituted-2,2'-bipyridines have shown that electron-donating groups can significantly increase the polymerization rate. nih.govfigshare.com For example, a 400-fold increase in the polymerization rate was observed with bipyridine ligands containing p-(Me)2N substituents compared to those with hydrogen substituents. nih.govfigshare.com This suggests that the electron-donating thiophene group in this compound could similarly enhance the activity of copper-based ATRP catalysts.
The table below summarizes the effect of different substituents on the activity of bipyridine-based ligands in ATRP of methyl acrylate (B77674) and methyl methacrylate.
| Ligand Substituent (R in R-bpy) | Hammett Parameter (σp) | Polymerization Rate | Molecular Weight Distribution (PDI) |
| (Me)₂N | -0.83 | Very Fast | <1.3 |
| MeO | -0.27 | Fast | <1.3 |
| Me | -0.17 | Moderate | - |
| H | 0 | Slow | - |
| Cl | 0.23 | Very Slow | - |
Data sourced from studies on 4,4'-substituted-2,2'-bipyridines in ATRP. nih.govfigshare.com
Development of Heterogeneous Catalysts and Supported Systems
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, researchers have focused on developing heterogeneous catalysts by immobilizing active catalytic complexes onto solid supports. The functional design of this compound makes it a suitable candidate for incorporation into such supported systems.
Although specific examples utilizing this compound in heterogeneous catalysis are not widely documented, the broader class of bipyridine-based ligands has been successfully integrated into various solid matrices. For example, bipyridine-functionalized organosilica nanotubes have been used to create highly active and robust molecular iridium heterogeneous catalysts for C-H bond activation. These materials demonstrate the potential of immobilizing bipyridine-metal complexes to achieve efficient and recyclable catalytic systems.
Photocatalysis and its Role in Energy Conversion Systems
The photophysical properties of metal complexes are central to their application in photocatalysis and energy conversion, particularly in dye-sensitized solar cells (DSSCs). Ruthenium(II) complexes of bipyridine ligands featuring thiophene-containing substituents have been extensively studied as sensitizers in DSSCs due to their strong absorption in the visible region and efficient electron injection capabilities.
The table below presents the performance of various thiophene-containing ruthenium bipyridyl complexes in dye-sensitized solar cells.
| Sensitizer (B1316253) | Molar Extinction Coefficient (ε) / M⁻¹cm⁻¹ | Power Conversion Efficiency (η) / % |
| Ruthenium sensitizer with 2-(hexylthio)thiophene (B2913960) conjugated bipyridine | 18.7 x 10³ at 550 nm | 11.4 |
| cis-Ru(dhtbpy)(dcbpy)(NCS)₂ | - | 9.5 |
| Thiocyanate-free Ru(II) complex 4a | - | 3.39 |
Data sourced from studies on various thiophene-functionalized bipyridine ruthenium complexes. researchgate.netresearchgate.netmdpi.com
The electrochemical and photophysical properties of ruthenium(II) complexes with sulfur-containing bipyridine ligands have also been investigated, revealing their potential for photoinduced multi-electron, multi-proton processes. nih.gov
Asymmetric Catalysis with Chiral Derivatives
Asymmetric catalysis, which involves the synthesis of chiral molecules, is a critical area of chemical research. The development of chiral ligands is central to the success of this field. While there is no specific research detailing the use of chiral derivatives of this compound in asymmetric catalysis, the broader class of chiral bipyridines has been extensively explored.
The introduction of chirality to the bipyridine scaffold can be achieved in several ways, including the incorporation of chiral substituents or the creation of atropisomeric systems. These chiral ligands, when complexed with metals, can create a chiral environment around the catalytic center, enabling the stereoselective synthesis of a desired enantiomer.
Molecular Electronics and Organic Electronic Devices
The unique electronic properties of this compound, arising from its extended π-conjugation, make it an attractive component for molecular electronics and organic electronic devices. The ability to tune its electronic characteristics through chemical modification further enhances its potential in this field.
Investigation as Charge Transport Materials
Efficient charge transport is a fundamental requirement for the active materials used in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The molecular structure of this compound suggests its potential as a charge transport material. The planar nature of the bipyridine unit coupled with the π-electron rich thiophene ring can facilitate intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules.
A study on a thiophene-based bipyridine polymer, P-DTBPY, demonstrated its excellent performance as an organic electrode material for lithium-ion batteries. rsc.org This material, which integrates p-type 2,2′-dithiophene and n-type bipyridine units, exhibited high specific capacity and excellent cycling stability, highlighting the potential of thiophene-bipyridine structures in energy storage applications which rely on efficient charge transport and storage. rsc.org
The table below summarizes the performance of the P-DTBPY electrode.
| Metric | Value |
| Specific Capacity | 260 mAh g⁻¹ at 0.1 A g⁻¹ |
| Capacity Retention | 93.6% after 2000 cycles at 5 A g⁻¹ |
| High-Rate Capacity | 110 mAh g⁻¹ at 10 A g⁻¹ |
Data sourced from a study on a thiophene-based bipyridine polymer. rsc.org
Development of Chemical Sensors and Biosensors
The inherent properties of this compound and its derivatives make them excellent candidates for the development of chemical sensors and biosensors. The bipyridine moiety acts as a recognition site for various analytes, while the thiophene unit can facilitate signal transduction.
Metal Ion Detection:
The strong coordinating ability of the bipyridine unit allows for the selective binding of metal ions. This interaction can induce a measurable change in the photophysical or electrochemical properties of the molecule, forming the basis for a sensor. For instance, ruthenium(II)-polypyridyl complexes, which can incorporate ligands like this compound, have been extensively studied for their luminescence-based sensing capabilities. researchgate.net These complexes can detect biorelevant metal ions such as copper (Cu²⁺) and iron (Fe³⁺) through a "turn-off" luminescence response. researchgate.net The binding of the metal ion to the bipyridine core quenches the complex's natural luminescence, with the degree of quenching corresponding to the analyte concentration. researchgate.net
A study on a water-soluble probe featuring a terminal thiophene unit linked to a Ru(II)-polypyridyl luminophore demonstrated selective detection of Fe³⁺ ions. researchgate.net The imine-nitrogen and thiophene-sulfur atoms act as coordinating sites, leading to a "turn-off" luminescence response at 615 nm upon binding with Fe³⁺. researchgate.net While minor changes were observed with Cu²⁺ and Ag⁺, the primary selectivity was for iron. researchgate.net
Furthermore, chemically modified electrodes (CMEs) prepared from materials like 2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl)pyridine have shown promise in the detection of heavy metal ions such as lead (Pb), copper (Cu), and mercury (Hg). mdpi.com These sensors operate by preconcentrating the metal ions on the electrode surface, followed by anodic stripping voltammetry to quantify the concentration. mdpi.com
pH Sensing:
The electronic properties of metal complexes containing bipyridine ligands can be sensitive to the surrounding pH. For example, a ruthenium complex with a 4,4'-dihydroxy-2,2'-bipyridine (B1588920) ligand exhibits pH-dependent electrochemical behavior. rsc.org Deprotonation of the hydroxyl groups at higher pH values leads to increased electron donation to the metal center, causing a shift in the reduction potential of the Ru³⁺/²⁺ couple. rsc.org This principle can be applied to create pH sensors where the electrochemical or spectroscopic response of a this compound-containing complex is monitored as a function of pH.
Specific Analyte Detection:
Beyond metal ions and pH, these compounds can be tailored for the detection of other specific analytes. For example, sensors utilizing a single squaraine dye have demonstrated the ability to differentiate a series of metal ions and thiols through a pattern-based recognition mechanism. nih.gov The interaction of the analyte with the sensor molecule and other modulating compounds creates a unique response pattern, allowing for the identification of the specific analyte. nih.gov
Supramolecular Chemistry and Self-Assembly
The ability of this compound to participate in directional, non-covalent interactions makes it a valuable component in supramolecular chemistry and the self-assembly of complex architectures.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyridine unit of this compound serves as an excellent N-donor ligand for coordinating with various metal centers. mdpi.comnih.gov The thiophene group can also influence the resulting structure and properties of the framework.
These materials can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and catalysis. mdpi.comresearchgate.net For example, a zirconium-based MOF, UiO-67-bpydc, containing open 2,2'-bipyridine (B1663995) sites, has been shown to readily complex with PdCl₂. rsc.org The resulting material acts as an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org Similarly, thermally activated bipyridyl-based Mn-MOFs have demonstrated Lewis acid-base bifunctionality, enabling them to catalyze CO₂ cycloaddition and Knoevenagel condensation reactions. rsc.org
The structural diversity of coordination polymers can be further expanded by using flexible bipyridyl ligands. elsevierpure.com The combination of these ligands with metal ions like Cu(II) can lead to the formation of one-dimensional zigzag or linear polymeric chains, depending on the coordination of solvent molecules. ub.edu
| Metal Ion | Ligands | Resulting Structure | Application |
| Mn(II) | 2,2'-bithiophen-5,5'-dicarboxylate, 2,2'-bipyridyl derivatives | 2D or 3D MOFs | Potential for porous materials |
| Zr(IV) | 2,2'-bipyridine-5,5'-dicarboxylic acid | UiO-67-bpydc MOF | Catalysis (Suzuki-Miyaura) |
| Mn(II) | 2,6-di(2,4-dicarboxyphenyl)-4-(pyridine-4-yl)pyridine | 3D MOF | Catalysis (CO₂ cycloaddition, Knoevenagel condensation) |
| Cu(II) | Piperonylic acid, 4,4'-bipyridine (B149096) | 1D coordination polymers | Found in concomitant crystallization |
Interactive Data Table: Examples of Coordination Polymers and MOFs
Design and Synthesis of Rotaxanes, Catenanes, and Molecular Machines
The unique geometry and coordinating properties of bipyridine-containing macrocycles make them essential components in the synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. rsc.org These molecules are at the forefront of research into molecular machines.
A high-yielding and operationally simple approach has been developed for the synthesis of 2,2'-bipyridine macrocycles, which are versatile precursors for rotaxanes. rsc.org These macrocycles can be efficiently converted to nih.govrotaxanes through active template copper(I)-catalyzed azide-alkyne cycloaddition (AT-CuAAC) reactions. rsc.org
Furthermore, the synthesis of nih.govcatenanes has been achieved through the ring-closing metathesis of a nih.govrotaxane prepared by crown ether active template synthesis. rsc.org Covalent templating has also been successfully employed to create a nih.govcatenane that lacks traditional supramolecular recognition sites. nih.gov The strain-controlled condensation of dipyrromethane-stoppered rotaxanes has been shown to produce nih.gov-, vulcanchem.com-, and researchgate.netcatenanes, with the outcome dependent on the structure of the rotaxane precursor. nih.gov
Polymerization Initiators and Hybrid Materials Formation
The thiophene moiety of this compound can act as an electropolymerizable unit, enabling the formation of conductive polymers. This property is valuable for creating hybrid materials with tailored electronic properties.
Thiophene-based bipyridine polymers have been synthesized via in situ electropolymerization, integrating p-type 2,2'-dithiophene and n-type bipyridine units. rsc.org This design allows for efficient dual-ion storage, making these materials promising for high-capacity and high-rate lithium-ion batteries. rsc.org
In the field of controlled polymerization, bipyridine-based ligands are used in conjunction with transition metals to create catalysts for processes like atom transfer radical polymerization (ATRP). While not directly involving this compound, related studies on bisarylimine pyridine (B92270) iron (BIP) catalysts for ethylene (B1197577) polymerization highlight the importance of the pyridine-metal complex in controlling polymer chain growth and termination. mdpi.com Similarly, titanium complexes with 2,6-bis(o-hydroxyalkyl)pyridine ligands have been investigated as catalysts for the ring-opening polymerization of lactide and caprolactone. researchgate.net
The ability to form polymer brushes with pendant thiophene groups opens up possibilities for creating functional surfaces. mdpi.com These brushes can be synthesized using surface-initiated ATRP, and the thiophene units can subsequently undergo oxidative polymerization to form conjugated ladder-like structures. mdpi.com
Solar Energy Conversion Applications
Derivatives of this compound have shown significant promise as components in dye-sensitized solar cells (DSSCs) and perovskite solar cells, contributing to the efficient conversion of solar energy into electricity.
In DSSCs, ruthenium(II) complexes containing polypyridyl ligands are commonly used as sensitizers. The introduction of thiophene groups into the bipyridine ligand can enhance the performance of these dyes. For example, a ruthenium sensitizer with a hydrophobic 2-thiophen-2-yl-vinyl-conjugated bipyridyl ligand has been successfully used for sensitizing nanocrystalline TiO₂-based solar cells. nih.gov The thiophene unit can increase the molar extinction coefficient of the dye, allowing for thinner TiO₂ layers and reducing the potential for electron recombination. nih.gov
Another strategy involves using thiophene-conjugated bipyridine ligands to improve the light-harvesting properties of the sensitizer. A ruthenium sensitizer featuring a 2-(hexylthio)thiophene conjugated bipyridine exhibited a strong charge-transfer band at 550 nm with a high molar extinction coefficient. scite.ai Similarly, hydrophobic ruthenium complexes with ligands such as 4,4'-bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine (B3084927) have been developed for use in DSSCs. chemspider.com
The stability of the sensitizer is also a critical factor. 2,2'-Bipyridine has been introduced as an electrolyte additive in DSSCs to reduce the thermal degradation of ruthenium dyes like N719. researchgate.net
| Sensitizer/Component | Key Feature | Application |
| Ruthenium complex with 2-thiophen-2-yl-vinyl-conjugated bipyridyl ligand | Hydrophobic, enhanced light absorption | Dye-Sensitized Solar Cells (DSSCs) |
| Ruthenium complex with 2-(hexylthio)thiophene conjugated bipyridine | High molar extinction coefficient | Dye-Sensitized Solar Cells (DSSCs) |
| 2,2'-Bipyridine | Electrolyte additive | Improved thermal stability of DSSCs |
Interactive Data Table: Components for Solar Energy Conversion
Future Research Directions and Emerging Opportunities for 4 Thiophen 2 Yl 2,2 Bipyridine
Exploration of Novel Synthetic Routes to Highly Functionalized 4-(Thiophen-2-yl)-2,2'-bipyridine Derivatives
The future development of materials based on this compound hinges on the ability to synthesize a diverse array of functionalized derivatives. While established methods like Suzuki and Stille cross-coupling have been effective, future research is geared towards more efficient, sustainable, and versatile synthetic strategies. mdpi.comvulcanchem.com
One promising avenue is the development of one-pot multicomponent reactions, which can streamline the synthesis process, reduce waste, and allow for the rapid generation of complex molecular architectures from simple precursors. nih.govnih.gov Another key area is the advancement of C-H activation/functionalization techniques. Direct C-H functionalization of the bipyridine or thiophene (B33073) rings would provide a more atom-economical route to new derivatives, bypassing the need for pre-halogenated starting materials. mdpi.com
Furthermore, there is a significant opportunity in the synthesis of asymmetrically substituted ligands. Introducing different functional groups on the two pyridine (B92270) rings or at various positions on the thiophene ring can break the molecule's symmetry, leading to unique photophysical properties and coordination geometries. Research into regioselective functionalization will be critical to unlocking these possibilities. The goal is to create a toolbox of ligands with tailored electronic and steric properties, enabling fine-control over the behavior of their subsequent metal complexes.
A summary of representative synthetic methods currently used for analogous ligands is presented below.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Application Focus | Ref |
| 2-acetylthiophene (B1664040) | 4-pyridine carboxaldehyde | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Ethanol | Reflux | Bioactive compounds | nih.gov |
| Halogenated bipyridine | Thiophene boronic acid | Palladium(0) or Palladium(II) | Toluene or DMF | 90-110°C | General ligand synthesis | vulcanchem.com |
| 4,4'-dimethyl-2,2'-bipyridine | Alkyl halides or Aldehydes | LDA | THF | 0°C to Reflux | Push-pull ligands | researchgate.net |
| 4,4'-bromo-2,2'-bipyridine | 4-octylphenol | N/A (Nucleophilic Substitution) | N/A | High Temperature | Soluble complexes for DSSC | mdpi.com |
Investigation of New Metal Centers and Unconventional Coordination Geometries
While complexes with common transition metals like ruthenium, platinum, and iridium have been extensively studied, the periodic table offers a vast landscape of other metals that could form novel complexes with this compound. researchgate.netnih.gov Future work should explore coordination with less-conventional d-block metals, as well as p-block (e.g., tin, antimony) and f-block (lanthanide and actinide) elements. These new metal complexes could exhibit unprecedented photophysical, magnetic, or catalytic properties. Lanthanide complexes, for instance, are known for their sharp, line-like emission spectra and could be integrated into novel luminescent materials.
Beyond simply exploring new metals, there is a growing interest in designing ligands that enforce unconventional coordination geometries. The thiophene sulfur atom, along with strategically placed functional groups on the bipyridine scaffold, can be used to promote coordination modes beyond the typical bidentate N,N chelation. Research into ligands that can act as tridentate (N,N,S) or even tetradentate linkers is a key future direction. For example, cyclometalation, where a metal forms a bond with both a nitrogen and a carbon atom of the ligand, can lead to highly stable complexes with unique photophysical properties. researchgate.net The design of "pincer" type ligands based on the thiophene-bipyridine framework could yield highly active and selective catalysts.
Strategic Tuning of Photophysical and Electrochemical Properties for Targeted Applications
The combination of a π-conjugated thiophene unit and a bipyridine ligand makes this compound an excellent platform for creating photo- and electro-active materials. A major future direction is the strategic tuning of its electronic properties for specific, high-performance applications. By adding electron-donating or electron-withdrawing groups to either the thiophene or bipyridine rings, researchers can systematically modify the HOMO and LUMO energy levels of the ligand. mdpi.com
This tuning is critical for applications such as:
Dye-Sensitized Solar Cells (DSSCs): Optimizing the ligand's energy levels to match the semiconductor's conduction band (e.g., TiO₂) and the redox potential of the electrolyte is crucial for efficient electron injection and dye regeneration. mdpi.comacs.org
Organic Light-Emitting Diodes (OLEDs): Tailoring the emission color and quantum yield of the corresponding metal complexes (especially with Ir(III) or Pt(II)) is essential for developing next-generation displays and lighting.
Sensors: Functional groups can be incorporated that selectively bind to specific analytes, causing a measurable change in the complex's luminescence or electrochemical signal.
Photocatalysis: Adjusting the redox potentials of the complex in its excited state can enhance its ability to drive specific chemical reactions, such as CO₂ reduction or water splitting. researchgate.net
Research focusing on establishing clear structure-property relationships will be vital. This involves synthesizing series of systematically varied ligands, characterizing their metal complexes, and using computational modeling to understand the observed trends.
| Metal Center | Ligand System | Key Property/Application | Research Finding | Ref |
| Rhenium(I) | Thiophene-substituted bipyridine | Electrocatalytic CO₂ Reduction | Polymerized films on electrodes show significant catalytic activity and enhanced stability. | researchgate.net |
| Ruthenium(II) | Bipyridine with ethynylated thiophene | Dual Emission | Complexes exhibit two emitting states in thermal equilibrium, with properties dependent on conjugation length. | acs.org |
| Platinum(II) | Thiophene-bipyridine appended DPP | Fluorescence Quenching | Ligands are highly fluorescent, but emission is quenched upon complexation, suggesting use in sensors. | researchgate.net |
| Iridium(III) | 4,4'-dihydroxy-2,2'-bipyridine (B1588920) | pH-Dependent Catalysis | Catalytic activity for transfer hydrogenation is highly dependent on the pH of the solution. | nih.gov |
Development of Highly Efficient and Selective Catalytic Systems
The development of catalysts that are not only active but also highly selective remains a central goal in chemistry. The this compound framework provides a tunable platform for creating advanced catalysts. Future research will focus on designing complexes capable of catalyzing challenging chemical transformations with high efficiency and selectivity (chemo-, regio-, and enantioselectivity).
One emerging area is photocatalysis, where a light-absorbing complex drives a chemical reaction. Ruthenium and iridium complexes of thiophene-bipyridine ligands are promising candidates for photocatalytic hydrogen production and organic synthesis. nih.govacs.org The key challenge is to design systems that are stable over long operational periods and have high turnover numbers (TONs).
Another frontier is electrocatalysis, particularly for energy-relevant reactions like the reduction of CO₂ to chemical fuels. researchgate.net By immobilizing thiophene-bipyridine complexes on electrode surfaces, it is possible to create hybrid materials that combine the selectivity of a molecular catalyst with the robustness of a heterogeneous system. Future work will involve exploring different metal centers and ligand modifications to lower overpotentials and improve product selectivity. Furthermore, introducing chiral elements into the ligand structure could pave the way for new asymmetric catalysts, which are of immense importance to the pharmaceutical and fine chemical industries.
Integration into Next-Generation Hybrid Organic-Inorganic Materials
The boundary between homogeneous and heterogeneous systems is becoming increasingly blurred, with hybrid materials emerging as a major field of research. This compound and its derivatives are ideal organic components for these hybrid systems.
Future opportunities include:
Metal-Organic Frameworks (MOFs): Using functionalized thiophene-bipyridine ligands as linkers can create porous, crystalline materials. These MOFs could be designed to have catalytic sites within their pores, act as selective sensors, or be used for gas storage and separation.
Conductive Polymers: The thiophene moiety is a well-known component of conductive polymers. By electropolymerizing metal complexes of this compound, it is possible to create conductive films where the metal centers are an integral part of the polymer backbone. researchgate.net These materials could find use in batteries, supercapacitors, and electrochromic devices.
Surface-Modified Nanoparticles: Anchoring these ligands and their complexes onto the surface of semiconductor or metallic nanoparticles can create synergistic systems. For example, a ruthenium complex on a TiO₂ nanoparticle can act as a photosensitizer for solar energy applications. acs.org
The design and synthesis of ligands with specific anchoring groups (e.g., phosphonates, carboxylates, siloxanes) will be crucial for covalently linking the molecular component to the inorganic support, ensuring the stability and performance of the final hybrid material.
Design of Multifunctional Materials with Synergistic Properties
Perhaps the most exciting future direction is the deliberate design of materials where multiple functionalities coexist and operate in synergy. The this compound scaffold is uniquely suited for this "more than the sum of its parts" approach.
Emerging opportunities lie in combining the ligand's electronic and photophysical properties with other phenomena:
Photo-switchable Catalysis: A material could be designed where the catalytic activity of a metal center is switched "on" or "off" by light, using the photosensitive nature of the ligand.
Luminescent Sensors with Catalytic Activity: A complex could be developed that not only signals the presence of a specific substrate through a change in its luminescence but also catalytically transforms it into a less harmful product.
Theranostics: In medicine, a single compound could be used for both therapy and diagnosis. For instance, a luminescent metal complex of a functionalized thiophene-bipyridine could be designed to selectively accumulate in cancer cells, allowing for imaging (diagnosis), while also generating reactive oxygen species upon irradiation to kill the cells (therapy). nih.gov
Magneto-Optical Materials: By combining the ligand with paramagnetic metal centers, it may be possible to create materials whose optical properties can be controlled by an external magnetic field.
Achieving these goals will require a deep, interdisciplinary understanding of coordination chemistry, materials science, photophysics, and catalysis. The strategic design of the this compound ligand will be the cornerstone of this effort, enabling the creation of the next generation of smart, responsive, and multifunctional materials.
Q & A
Q. What are the optimal synthetic routes for 4-(Thiophen-2-yl)-2,2'-bipyridine, and how can its purity be verified?
The synthesis typically involves Suzuki-Miyaura cross-coupling between thiophene boronic acids and halogenated bipyridine precursors. For example, copper(I) complexes with substituted bipyridines are synthesized via ligand-metal coordination in refluxing acetonitrile, followed by anion exchange with NH₄PF₆ . Characterization requires multi-step validation:
Q. How does this compound coordinate with transition metals, and what spectroscopic methods are used to confirm coordination geometry?
The ligand acts as a bidentate or tridentate donor via its bipyridine nitrogen atoms and thiophene sulfur. For example:
- Ruthenium complexes : UV-vis spectroscopy reveals metal-to-ligand charge transfer (MLCT) bands at ~450 nm, while IR spectroscopy detects CO stretching frequencies (e.g., 2,020–1,950 cm⁻¹) to infer coordination symmetry .
- Europium(III) complexes : Luminescence studies (emission at 615 nm) and lifetime decay measurements assess ligand sensitization efficiency .
- EPR/XAS can resolve oxidation states and geometry for paramagnetic metal centers.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in interpreting the photophysical properties of this compound complexes?
Density Functional Theory (DFT) calculations predict electronic transitions and orbital contributions to MLCT bands. For instance:
- HOMO-LUMO gaps correlate with UV-vis absorption maxima. Adjusting substituents (e.g., electron-withdrawing groups on thiophene) narrows the gap, red-shifting absorption .
- TD-DFT models excited-state dynamics, explaining discrepancies between theoretical and experimental emission lifetimes .
- Vibrational frequency analysis validates IR assignments, particularly for ambiguous CO or C-S stretches .
Q. What strategies resolve contradictions in spectroscopic assignments for structurally similar bipyridine-thiophene derivatives?
Contradictions often arise from overlapping signals (e.g., NMR aromatic protons) or ambiguous coordination modes. Solutions include:
- Isotopic labeling : Replacing ¹²C with ¹³C in key positions simplifies NMR splitting patterns .
- Single-crystal X-ray diffraction : Unambiguously determines bond lengths/angles, as shown in studies of tetrahydrothieno-pyridine sulfonyl derivatives .
- Magnetic circular dichroism (MCD) : Distinguishes ligand-centered vs. metal-centered transitions in UV-vis spectra .
Q. How do structural modifications (e.g., substituent effects) on the thiophene or bipyridine rings influence the ligand’s binding affinity and catalytic activity?
Systematic studies reveal:
- Electron-donating groups (e.g., -OMe) : Increase electron density on bipyridine, enhancing metal-ligand bond strength (e.g., Cu-N bond shortening by ~0.05 Å) .
- Thiophene functionalization : Sulfonyl groups (as in tetrahydrothieno derivatives) improve solubility but reduce π-conjugation, lowering MLCT efficiency .
- Steric effects : Bulky substituents (e.g., -Ph) on the 6-position of bipyridine hinder coordination to larger metal ions (e.g., Ru³⁺ vs. Fe²⁺) .
Q. What experimental designs are critical for analyzing redox behavior in this compound-based electrocatalysts?
Key steps include:
- Cyclic voltammetry (CV) : Identifies redox potentials (e.g., Ru²⁺/³⁺ couples at +1.2–1.5 V vs. Ag/AgCl) and assesses catalytic stability over multiple cycles .
- Controlled potential electrolysis : Quantifies Faradaic efficiency for applications like CO₂ reduction.
- In situ Raman spectroscopy : Monitors structural changes during redox events, such as ligand detachment or metal oxidation .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical NMR predictions and experimental data for bipyridine-thiophene hybrids?
Discrepancies may arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Mitigation strategies:
- Variable-temperature NMR : Reveals signal coalescence at higher temperatures, indicating conformational flexibility .
- Solvent-dependent studies : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms, altering chemical shifts .
- DFT-NMR coupling : Computes chemical shifts with implicit solvent models to improve agreement with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
